Product packaging for 4-(2,4-Dimethylheptan-2-yl)phenol(Cat. No.:CAS No. 174305-83-0)

4-(2,4-Dimethylheptan-2-yl)phenol

Cat. No.: B1514469
CAS No.: 174305-83-0
M. Wt: 220.35 g/mol
InChI Key: ZZUSILGUGUPOGP-UHFFFAOYSA-N
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Description

Overview of Alkylphenols and Their Significance in Industrial Chemistry

Alkylphenols are a class of organic compounds produced through the alkylation of phenols. researchgate.net This chemical family includes a variety of commercially important substances such as nonylphenol (NP), octylphenol (OP), and dodecylphenol, often referred to as long-chain alkylphenols (LCAPs). researchgate.net These compounds are significant high-production-volume chemicals used primarily as intermediates in the manufacturing of other products. nih.gov

A primary application of alkylphenols is in the production of alkylphenol ethoxylates (APEs), which are widely used as surfactants in commercial and industrial detergents, cleaners, emulsifiers, and solubilizers. glsciences.comnih.gov Beyond this, alkylphenols serve as precursors for antioxidants used in polymers like rubber and plastics, lubricating oil additives, and components in phenolic resins. researchgate.netglsciences.com They are also utilized in the production of fragrances, fire retardant materials, and as stabilizers in plastic food packaging. researchgate.netglsciences.com The widespread industrial use of these compounds for over five decades underscores their importance in numerous manufacturing processes. nih.gov

Industrial Applications of Alkylphenols
Application AreaSpecific Use
Surfactant ProductionPrecursors to Alkylphenol Ethoxylates (APEs) for detergents, cleaners, emulsifiers
Polymer IndustryAntioxidants and stabilizers for plastics and rubber
PetrochemicalsLubricating oil additives
ResinsComponents in phenolic resins
Specialty ChemicalsBuilding blocks for fragrances and fire retardants

Classification and Structural Characteristics of Nonylphenols as a Family of Isomers

Nonylphenol (NP) is not a single chemical entity but rather a family of closely related organic compounds. glsciences.comresearchgate.net Each nonylphenol molecule consists of a phenol (B47542) ring to which a nine-carbon alkyl chain (a nonyl group) is attached. glsciences.com The complexity of nonylphenols arises from the numerous possible structures, or isomers, that can exist. researchgate.net

This structural diversity stems from two main factors:

Attachment Position: The nonyl group can be attached to the phenol ring at different positions, most commonly at the para (4-) position and to a lesser extent, the ortho (2-) position. glsciences.comsigmaaldrich.com

Alkyl Chain Branching: The nine-carbon alkyl chain can be a straight, linear chain (n-nonylphenol) or, more commonly, a complex branched structure. researchgate.netsigmaaldrich.com

Commercial nonylphenol is a complex mixture of these various isomers, predominantly branched isomers with the alkyl group at the para-position. researchgate.netsigmaaldrich.com This mixture is typically a pale yellow, viscous liquid, whereas individual pure isomers may be colorless or crystalline solids at room temperature. glsciences.comresearchgate.net The final isomeric composition of technical nonylphenol can include more than 22 different 4-substituted monoalkylphenols.

Specificity of 4-(2,4-Dimethylheptan-2-yl)phenol as a Key Branched Isomer

Within the complex mixture of nonylphenol isomers, specific branched structures have been identified and studied. One such isomer is This compound . This compound represents a distinct molecular structure where the nonyl group is not a simple chain but a highly branched dimethylheptyl group attached to the phenol ring at the para (4-) position.

The precise structure of the alkyl group is critical as it influences the physical, chemical, and biological properties of the molecule. The "2,4-dimethylheptan-2-yl" designation specifies a heptane (seven-carbon) backbone with two methyl groups attached at the second and fourth carbon atoms, and the entire substituent is linked to the phenol ring via the second carbon of the heptane chain. This specific arrangement is one of many possible branched nonylphenol isomers present in technical-grade nonylphenol mixtures. glsciences.com

Structural Details of this compound
AttributeDescription
Chemical FormulaC15H24O
Core StructurePhenol
Alkyl Substituent2,4-Dimethylheptan-2-yl
Attachment PointPosition 4 (para) of the phenol ring
Isomer TypeBranched Alkylphenol

Academic Research Landscape and Rationale for Isomer-Specific Investigation

The significant structural diversity within the nonylphenol family has prompted a focused academic research effort on isomer-specific investigation. researchgate.net Scientists have recognized that treating nonylphenol as a single substance is inadequate for accurately assessing its environmental behavior and biological effects. researchgate.net The rationale for this isomer-specific approach is grounded in the observation that the structure of the alkyl chain, particularly its degree of branching, profoundly influences the properties of the compound.

Research has demonstrated that different nonylphenol isomers exhibit varying degrees of estrogenic activity, with the specific branching pattern of the alkyl chain being a key determinant. researchgate.netnih.gov Similarly, the environmental fate and biodegradability of nonylphenols are isomer-dependent. researchgate.net For instance, studies have shown that isomers with certain types of branching (e.g., those with quaternary benzylic carbons) may be more resistant to degradation than others. researchgate.net

This has led to the development of advanced analytical methods, such as high-resolution capillary gas chromatography-mass spectrometry (GC-MS), to separate and identify individual isomers within complex technical mixtures. researchgate.net By synthesizing and studying specific isomers like this compound, researchers can more accurately evaluate their individual toxicological profiles and environmental persistence, leading to a more refined understanding of the risks associated with nonylphenol exposure. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B1514469 4-(2,4-Dimethylheptan-2-yl)phenol CAS No. 174305-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dimethylheptan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-5-6-12(2)11-15(3,4)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUSILGUGUPOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401339606
Record name 4-(1,1,3-Trimethylhexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174305-83-0
Record name 4-(1,1,3-Trimethylhexyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174305830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,1,3-Trimethylhexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1,3-TRIMETHYLHEXYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC9X091MTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nomenclature, Isomerism, and Structural Elucidation of 4 2,4 Dimethylheptan 2 Yl Phenol

Systematic IUPAC Nomenclature and Common Designations

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4-(2,4-dimethylheptan-2-yl)phenol . This name precisely describes the molecular structure: a phenol (B47542) ring substituted at the fourth position (para-position) with a 2,4-dimethylheptan-2-yl group.

While "nonylphenol" is a common term, it is a general classification for a large group of isomers. nih.govnih.gov In commercial contexts, mixtures of these isomers are often referred to as technical nonylphenol. tandfonline.com The specific isomer this compound is one of many branched nonylphenols. nih.gov

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₅H₂₄O
CAS Number 1158978-65-4 nih.govepa.gov

Constitutional and Stereoisomerism within Branched Nonylphenols

Isomers are molecules that share the same molecular formula but have different structural arrangements. youtube.com Nonylphenols exhibit extensive isomerism due to the varied branching possibilities of the nine-carbon alkyl chain. nih.govontosight.ai

Complexity of Commercial Nonylphenol Mixtures

Commercially produced nonylphenol is not a single compound but a complex mixture of numerous isomers. nih.govnih.gov These mixtures are typically synthesized through the acid-catalyzed alkylation of phenol with nonene. nih.gov The nonene itself is usually a complex mixture of isomers, leading to a vast number of possible nonylphenol structures, with theoretical estimates suggesting over 200 constitutional isomers. nih.gov This complexity presents a significant analytical challenge, as the specific structure of each isomer can influence its physical, chemical, and biological properties. nih.govnih.gov Research has shown that these commercial mixtures contain various branched para-nonylphenols in differing quantities. nih.gov

Diastereomeric Forms and Chiral Centers within the Alkyl Chain

The alkyl chain of this compound contains a chiral center, which gives rise to stereoisomerism. A chiral center is a carbon atom attached to four different groups. In this molecule, the carbon at the 4-position of the heptyl chain is a chiral center.

The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. youtube.commasterorganicchemistry.com When a compound has multiple chiral centers, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. youtube.com While this compound itself has only one chiral center, the broader family of nonylphenols includes isomers with multiple chiral centers, further adding to the isomeric complexity. The study of how these different spatial arrangements affect the molecule's properties is a key area of research. researchgate.net

Advanced Methods for Isomer-Specific Identification and Characterization

Distinguishing between the numerous isomers of nonylphenol requires sophisticated analytical techniques capable of providing detailed structural information.

Spectroscopic Analysis for Structural Confirmation (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structure of organic molecules.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the carbon-hydrogen framework of this compound. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the connectivity of the atoms and the specific arrangement of the dimethylheptyl group on the phenol ring. For example, the signals in the aromatic region of the ¹H NMR spectrum would confirm the para-substitution pattern on the phenol ring.

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show a characteristic broad absorption band for the hydroxyl (-OH) group of the phenol and absorptions corresponding to C-H bonds in the alkyl chain and the aromatic ring.

Mass Spectrometry Fingerprinting of Isomeric Structures

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with gas chromatography (GC), it becomes a powerful tool for separating and identifying individual isomers in a complex mixture. nih.gov

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, provides a unique "fingerprint" that can help to identify the specific isomeric structure. For instance, the fragmentation of the alkyl chain would produce characteristic ions that can be used to deduce its branching pattern. tandfonline.com Advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) have proven to be particularly effective for the isomer-specific determination of nonylphenols. tandfonline.com

Synthetic Methodologies and Industrial Production of 4 2,4 Dimethylheptan 2 Yl Phenol

General Industrial Synthesis of Nonylphenols

The industrial production of nonylphenols, including 4-(2,4-Dimethylheptan-2-yl)phenol, typically does not yield a single, pure isomer. Instead, it results in a complex mixture of structurally related compounds. This is primarily due to the nature of the starting materials and the reaction conditions employed.

Acid-Catalyzed Alkylation of Phenol (B47542) with Nonene Mixtures

The cornerstone of industrial nonylphenol production is the acid-catalyzed alkylation of phenol with a mixture of nonene isomers. nih.govnih.gov This process is a classic example of electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by an electrophile generated from the nonene. The most common starting material for the nonene mixture is propylene (B89431) trimer. google.com

A variety of acid catalysts can be employed in this large-scale synthesis, including mineral acids like sulfuric acid, Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), and solid acid catalysts like acid-treated montmorillonite (B579905) clays (B1170129) or cation-exchange resins. google.comnih.govslchemtech.comresearchgate.net The reaction is typically carried out at elevated temperatures and can be run in batch or continuous-flow reactors. google.comthegoodscentscompany.com The use of solid acid catalysts is advantageous as it simplifies catalyst removal and reduces corrosion and waste disposal issues. researchgate.netwhiterose.ac.uk

The final product is a viscous, pale yellow liquid known as technical nonylphenol, which is a complex blend of numerous constitutional and stereoisomers. nih.govresearchgate.net This mixture arises from the isomeric complexity of the starting nonene feedstock and carbocation rearrangements that occur during the reaction.

Reaction Mechanisms Leading to Branched Alkylphenols

The alkylation of phenol with nonene proceeds through an electrophilic aromatic substitution mechanism. slchemtech.com The key steps are as follows:

Generation of an Electrophile: In the presence of an acid catalyst, a proton adds to the double bond of a nonene molecule, forming a secondary or tertiary carbocation. The stability of the carbocation plays a crucial role in the subsequent steps. Tertiary carbocations are more stable and therefore more readily formed.

Carbocation Rearrangement: The initially formed carbocation can undergo rearrangements, typically through hydride or alkyl shifts, to form a more stable carbocation. This is a significant contributor to the isomeric complexity of the final product, as multiple carbocation intermediates can be generated from a single nonene isomer.

Electrophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the carbocation. The attack can occur at either the ortho or para position relative to the hydroxyl group. The para-substituted product is generally favored due to less steric hindrance. slchemtech.comresearchgate.net

Deprotonation: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the alkylated phenol product. slchemtech.com

This mechanism readily explains the formation of a wide array of branched nonylphenol isomers in the industrial product. researchgate.net

Factors Influencing Isomer Distribution in Commercial Products

The final composition of the commercial nonylphenol mixture is highly dependent on several factors that can be adjusted to influence the isomer distribution to some extent.

FactorInfluence on Isomer Distribution
Catalyst Type The choice of catalyst can significantly affect the product mixture. For instance, certain solid acid catalysts like acid-treated clays can exhibit shape selectivity, favoring the formation of specific isomers. google.com Lewis acids versus Brønsted acids can also lead to different isomer ratios. slchemtech.com
Reaction Temperature Higher reaction temperatures can promote carbocation rearrangements, leading to a more complex mixture of isomers. researchgate.net Conversely, lower temperatures may favor the kinetically controlled product.
Reactant Ratio The molar ratio of phenol to nonene can influence the degree of alkylation (mono-, di-, or tri-alkylation) and the relative amounts of ortho and para isomers. researchgate.net A higher phenol to olefin ratio generally favors mono-alkylation.
Nonene Feedstock Composition The isomeric composition of the initial nonene mixture is a primary determinant of the final nonylphenol isomer distribution. Different nonene production processes yield different isomer cocktails.

These factors are carefully controlled in industrial settings to produce nonylphenol mixtures with properties tailored for specific applications, such as the production of nonylphenol ethoxylates, antioxidants, and lubricating oil additives. nih.govnih.gov

Targeted Synthesis of Specific Nonylphenol Isomers

In contrast to the bulk industrial production of isomer mixtures, the synthesis of a specific nonylphenol isomer like this compound requires a more controlled and targeted approach. This is crucial for research into the environmental and biological effects of individual isomers, as these properties can vary significantly with the structure of the alkyl chain. nih.govresearchgate.net

Friedel-Crafts Alkylation Routes for Controlled Isomer Generation

To synthesize a specific isomer such as this compound, a Friedel-Crafts alkylation reaction is employed using a predefined alkylating agent. nih.govslchemtech.com This method avoids the random isomer generation seen in industrial processes. A documented synthesis of 4-(2',4'-dimethyl-2'-heptyl)phenol (also referred to as 242NP) involves the Friedel-Crafts alkylation of phenol with the corresponding tertiary alcohol, 2,4-dimethyl-2-heptanol. nih.gov

An alternative approach for synthesizing nonylphenols with a quaternary alpha-carbon involves the Friedel-Crafts alkylation of anisole (B1667542) with a tertiary nonyl bromide, followed by demethylation of the resulting anisole derivative to the phenol. nih.gov This strategy can offer good control over the regioselectivity of the alkylation.

The use of Lewis acid catalysts like AlCl₃ or FeCl₃ is common in these targeted syntheses. orgsyn.org The reaction conditions are carefully controlled to favor the desired para-alkylation and minimize side reactions.

Synthesis of Precursor Alkyl Chains for Phenol Alkylation

The key to synthesizing a specific nonylphenol isomer is the prior synthesis of a well-defined precursor for the alkyl chain. For this compound, the required precursor is an alkylating agent that can generate the 2,4-dimethylheptan-2-yl carbocation.

A common and effective method for preparing the necessary tertiary alcohol precursor, 2,4-dimethyl-2-heptanol, is through a Grignard reaction. nih.gov This involves the reaction of an appropriate Grignard reagent with a ketone. For example, reacting methylmagnesium bromide with 4-methyl-2-heptanone (B1266389) would yield the desired 2,4-dimethyl-2-heptanol after an aqueous workup. This tertiary alcohol can then be used directly in the Friedel-Crafts alkylation of phenol.

The synthesis of the corresponding alkene, 2,4-dimethyl-1-heptene, which can also serve as a precursor, has been reported in the context of polypropylene (B1209903) degradation. researchgate.net This alkene could, in principle, be used in an acid-catalyzed alkylation of phenol to target the desired product. The availability of the pure alkane, 2,4-dimethylheptane, is also noted in chemical supplier databases. nih.govthegoodscentscompany.comchemicalbook.com

Separation and Purification Strategies for Individual Isomers

The purification of this compound from a reaction mixture presents a significant chemical challenge due to the potential for a complex array of isomers. The synthesis of this compound, typically through the alkylation of phenol, can result in various structural isomers (based on the attachment point on the phenol ring) and stereoisomers, stemming from the chiral centers on the branched alkyl chain. While specific documented purification strategies for this compound are not prevalent in publicly available literature, analogous methods used for other complex branched alkylphenols, such as technical nonylphenol, provide a clear framework for the required separation technologies.

The separation of these isomers is critical as the biological and chemical properties of different isomers can vary significantly. For instance, in studies of other alkylphenols, different enantiomers have been shown to possess varying estrogenic potencies. nih.gov The primary strategies for isolating individual isomers involve advanced chromatographic and distillation techniques.

Chromatographic Methods

Chromatography is the cornerstone for separating closely related isomers of alkylphenols. The selection of the specific chromatographic technique depends on the type of isomers being separated (structural vs. stereoisomers) and the required scale of purification.

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers of branched alkylphenols. Research on technical nonylphenol, which, like this compound, is a complex mixture of C9-alkylphenols, has demonstrated that specialized columns can achieve remarkable separation. The use of a graphitic carbon column in HPLC, for example, successfully resolved a technical mixture of nonylphenol into 12 distinct peaks or groups of isomers. nih.govresearchgate.net This method works by exploiting subtle differences in the planarity and branching of the isomers, which affects their interaction with the stationary phase. nih.gov For isolating specific enantiomers, preparative chiral HPLC is the method of choice, having been successfully used to resolve and isolate the S and R enantiomers of a chiral nonylphenol isomer. nih.gov

Gas Chromatography (GC): While primarily an analytical technique, high-resolution capillary GC coupled with mass spectrometry (GC-MS) is essential for identifying the composition of isomer mixtures. nih.govsigmaaldrich.com For preparative purposes, specialized chiral chromatography GC columns, which use stationary phases containing derivatized cyclodextrins, can separate enantiomers. gcms.cz

Preparative Liquid Chromatography (Prep LC): For applications requiring larger quantities of a purified isomer, such as for toxicological studies or as an analytical standard, preparative scale LC is employed. welch-us.comyoutube.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle significantly larger sample loads, enabling the isolation of compounds on a milligram to gram scale. welch-us.comyoutube.com

Distillation Methods

For initial, large-scale purification or the separation of components with sufficiently different boiling points, distillation can be employed.

Fractional Distillation: This technique can be used to separate the desired alkylphenol products from unreacted phenol or other feedstock components. google.com However, its effectiveness for separating close-boiling isomers is limited and typically requires columns with a high number of theoretical trays. google.com Care must be taken to neutralize any strong acid catalysts prior to distillation to prevent the reversal of the alkylation reaction at high temperatures. google.com

Azeotropic Distillation: This is a more specialized distillation technique used to separate components with very close boiling points. google.com By introducing an azeotroping agent that forms a constant-boiling mixture with one of the isomers, its effective volatility can be altered, enabling separation that is not possible by conventional distillation. google.com

The table below summarizes the separation strategies applicable to complex alkylphenol isomers.

Table 1: Summary of Separation and Purification Strategies for Alkylphenol Isomers

Technique Principle of Separation Primary Application References
Preparative Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Isolation of individual enantiomers (stereoisomers). nih.gov
HPLC with Graphitic Carbon Column Separation based on structural planarity and branching. Separation of complex mixtures of structural isomers. nih.govresearchgate.net
Gas Chromatography (GC) with Chiral Columns Differential partitioning of enantiomers with a chiral stationary phase in the gas phase. Analytical and small-scale separation of enantiomers. gcms.cz
Fractional Distillation Separation based on differences in boiling points. Bulk separation of products from reactants or isomers with significantly different boiling points. google.comgoogle.com
Azeotropic Distillation Alters the relative volatility of components by forming an azeotrope. Separation of close-boiling isomers. google.com

Historical and Current Production Trends in Global Chemical Manufacturing

Specific production data for this compound is not publicly tracked in global chemical market reports. Industrial and commercial reporting focuses on the broader class of alkylphenols or high-volume isomers like nonylphenol and octylphenol, which are produced in quantities of hundreds of thousands of metric tons annually. wikipedia.org The production trends for this compound are therefore embedded within the larger market dynamics of the alkylphenol family.

Historically, long-chain alkylphenols gained prominence as key intermediates in the chemical industry. wikipedia.org Their primary use has been as precursors for the production of alkylphenol ethoxylates (APEOs), a major class of non-ionic surfactants used in industrial cleaning, textile processing, and emulsion polymerization. taylorandfrancis.comafirm-group.com Additionally, alkylphenols are used to manufacture phenolic resins, and as antioxidant additives for polymers like rubber and PVC. wikipedia.orgafirm-group.com

Currently, the global alkylphenol market is experiencing steady growth, driven by demand in the chemical and polymer industries. However, market reports present varying figures. One report valued the global alkylphenol market at US2.840 billion by 2031, reflecting a compound annual growth rate (CAGR) of 2.3%. nih.gov Another report indicated the market size was $462.2 million in 2021 and projected it to reach $571.9 million by 2025. google.com Nonylphenol represents the largest segment of this market. nih.gov

Table 2: Global Alkylphenol Market Size and Forecast (Example Data)

Year Market Value (USD) Source
2021 $462.2 Million google.com
2024 $2.435 Billion nih.gov
2025 (Forecast) $571.9 Million google.com

Note: The discrepancy in market values between sources may reflect differences in market scope and included substances.

Geographically, the Asia-Pacific region is the dominant force in the alkylphenol market, accounting for over 61% of the global share. nih.gov This is largely due to strong industrial growth and demand in China and India. google.com In contrast, markets in Europe and North America have seen stagnant growth, a trend directly attributable to stringent government regulations. google.com Concerns over the toxicity and endocrine-disrupting potential of certain alkylphenols, particularly nonylphenol, have led to restrictions on their use in the European Union and a cautious approach by the US EPA. google.comwikipedia.org

A significant recent trend in the manufacturing landscape is the strategic realignment of production facilities by major chemical companies. For instance, SI Group, a leading manufacturer, announced the planned closure of its alkylphenol manufacturing facility in Singapore in the latter half of 2025. chromatographyonline.com This decision was driven by high regional manufacturing costs and shifts in the antioxidant value chain in Asia. chromatographyonline.com The company will continue to supply the market from its facilities in Europe and the Americas, highlighting a move towards cost optimization and consolidation of production in established regulatory environments. chromatographyonline.com This reflects a mature market where efficiency and strategic geographic positioning are key to maintaining profitability.

The global alkylphenol market is controlled by a number of major chemical corporations.

Table 3: Major Global Manufacturers of Alkylphenols

Company
Royal Dutch Shell PLC
The Dow Chemical Company
Mitsui Chemicals Inc.
Saudi Basic Industries Corporation (SABIC)
INEOS
CEPSA
Honeywell International Inc.
LG Chem
Kumho Petrochemical Co., Ltd.
SI Group, Inc.
Songwon

Source: nih.govnih.govgoogle.com

Chemical Reactivity and Derivatization of 4 2,4 Dimethylheptan 2 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of chemical reactivity in 4-(2,4-Dimethylheptan-2-yl)phenol, readily undergoing etherification, esterification, oxidation, and salt formation.

Etherification and Esterification Reactions

The conversion of the phenolic hydroxyl group into an ether or an ester is a common derivatization strategy.

Etherification: The formation of an ether from this compound can be achieved via the Williamson ether synthesis. byjus.comfrancis-press.com This method involves the initial deprotonation of the phenol (B47542) with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This nucleophilic phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to yield the desired ether. Due to the steric bulk around the phenolic oxygen, the choice of the alkylating agent is critical; primary alkyl halides are preferred to minimize competing elimination reactions. byjus.com The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. scienceinfo.com

Esterification: Phenols can be esterified to form phenyl esters. While direct esterification with carboxylic acids (Fischer esterification) is possible for phenols, it is often a slow and reversible process. wikipedia.orgorganic-chemistry.org More efficient methods involve the use of more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, especially for sterically hindered phenols. google.comgoogle.com The reaction of this compound with an acyl chloride, for instance, would proceed readily in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Detailed studies on the closely related compound, 4-tert-octylphenol, provide specific insights into esterification conditions. For example, the esterification with acetic acid can be driven to a reasonable conversion by using a strong acid catalyst and removing the water formed during the reaction. google.com

Table 1: Representative Etherification and Esterification Reactions
Reaction TypeReactantsTypical ConditionsProductReference
Etherification (Williamson)This compound, Alkyl Halide (e.g., CH₃I)1. Strong Base (e.g., NaH) 2. Polar Aprotic Solvent (e.g., DMF)4-(2,4-Dimethylheptan-2-yl)alkoxybenzene byjus.comfrancis-press.comscienceinfo.com
Esterification (from Acyl Chloride)This compound, Acyl Chloride (e.g., Acetyl Chloride)Base (e.g., Pyridine), Room Temperature4-(2,4-Dimethylheptan-2-yl)phenyl acetate google.com
Esterification (from Acid Anhydride)This compound, Acetic AnhydrideWarming, optional acid or base catalyst4-(2,4-Dimethylheptan-2-yl)phenyl acetate google.com
Esterification (Fischer, for 4-tert-octylphenol)4-tert-Octylphenol, Acetic Acidp-Toluenesulfonic acid catalyst, Toluene, Reflux with water removal4-tert-Octylphenyl acetate google.com

Oxidation Pathways and Products

The phenolic group is susceptible to oxidation, which can lead to the formation of quinone-type structures. The oxidation of phenols can be accomplished using a variety of oxidizing agents, such as chromic acid or potassium permanganate (B83412) (KMnO₄). libretexts.org For p-alkylphenols like this compound, oxidation typically results in the formation of a p-benzoquinone derivative, provided the para-substituent can be cleaved. However, due to the stability of the tertiary alkyl group, oxidation might preferentially lead to complex polymeric materials through radical coupling mechanisms, especially under harsh conditions. Milder oxidizing agents may favor the formation of quinone-like structures.

Salt Formation

As a weak acid, this compound readily reacts with strong bases, such as alkali metal hydroxides (e.g., sodium hydroxide (B78521), NaOH), to form the corresponding phenoxide salt. This acid-base reaction is straightforward and results in the formation of sodium 4-(2,4-dimethylheptan-2-yl)phenoxide and water. The resulting phenoxide is a water-soluble salt and a potent nucleophile, serving as the key intermediate in Williamson ether synthesis.

Reactions at the Aromatic Ring and Alkyl Side Chain

The aromatic ring and the alkyl side chain also exhibit characteristic reactivities, although often influenced by the steric and electronic effects of the substituents.

Electrophilic Aromatic Substitution

The phenol moiety is highly activated towards electrophilic aromatic substitution, with the hydroxyl group being a potent ortho-, para-director. The alkyl group is also an activating, ortho-, para-director. Since the para-position is occupied by the bulky 2,4-dimethylheptan-2-yl group, electrophilic substitution is directed to the ortho positions (positions 3 and 5 relative to the hydroxyl group).

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring. youtube.com For sterically hindered phenols, selective nitration can be challenging, as harsh conditions can lead to degradation. google.com However, methods using milder reagents, such as metal nitrates or tert-butyl nitrite, have been developed for more controlled nitration of phenols. nih.govijcce.ac.ir

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be achieved using elemental halogens in the presence of a Lewis acid or, for more controlled reactions, reagents like N-bromosuccinimide (NBS). The significant steric hindrance from the tertiary alkyl group can influence the rate and regioselectivity of the halogenation.

Table 2: Potential Electrophilic Aromatic Substitution Reactions
Reaction TypeReagentExpected Major Product(s)Reference
NitrationHNO₃/H₂SO₄2-Nitro-4-(2,4-dimethylheptan-2-yl)phenol youtube.com
BrominationBr₂/FeBr₃ or NBS2-Bromo-4-(2,4-dimethylheptan-2-yl)phenol orgoreview.com

Oxidative Degradation of the Alkyl Chain

The oxidation of alkyl side chains on an aromatic ring typically requires the presence of a benzylic hydrogen atom. libretexts.org Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the alkyl chain at the benzylic position, converting it to a carboxylic acid group. libretexts.org However, the 2,4-dimethylheptan-2-yl group is a tertiary alkyl group, meaning the carbon atom directly attached to the benzene (B151609) ring (the benzylic position) does not have any hydrogen atoms. Consequently, this compound is resistant to this type of oxidative degradation of its side chain under typical conditions.

Alternatively, under radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator, side-chain halogenation can occur, but this typically also requires the presence of weaker C-H bonds, such as benzylic or allylic ones. orgoreview.compearson.com Given the structure of the alkyl group, such reactions are less likely to be selective or efficient.

Formation of Industrially Relevant Derivatives

The unique combination of a hydrophilic phenolic head and a large, hydrophobic alkyl tail makes this compound a valuable precursor for a range of chemical derivatives used in diverse industrial applications. These derivatives are synthesized by targeting the reactive hydroxyl group, leading to the formation of ethers, esters, and salts.

Synthesis of Nonylphenol Ethoxylates (NPEs) as Surfactant Precursors

Nonylphenol ethoxylates (NPEs) are a major class of non-ionic surfactants synthesized from nonylphenols. The production of NPEs from this compound involves an ethoxylation reaction, where ethylene (B1197577) oxide is added to the phenolic hydroxyl group. This reaction is typically catalyzed by a base, such as potassium hydroxide (KOH) or sodium hydroxide. nih.gov

The general synthesis process begins with the deprotonation of the phenolic hydroxyl group by the base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the ethylene oxide ring, leading to its opening and the formation of an ethoxy group attached to the phenol. This process can be repeated to add multiple ethylene oxide units, forming a polyoxyethylene chain. The length of this chain can be controlled by the reaction conditions and the stoichiometry of the reactants, which in turn determines the surfactant properties of the resulting NPE. nih.gov

The properties of the resulting NPEs, such as their solubility in water, cloud point, and hydrophilic-lipophilic balance (HLB), are directly influenced by the degree of ethoxylation.

Table 1: General Reaction Parameters for Nonylphenol Ethoxylation

ParameterTypical Value/ConditionSource
Catalyst Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) nih.gov
Reactant Ethylene Oxide nih.gov
Reaction Type Base-catalyzed nucleophilic addition nih.gov

This table represents general conditions for nonylphenol ethoxylation and may vary for the specific isomer this compound.

Formation of Tris(4-nonyl-phenyl) Phosphite (B83602) (TNPP) and Other Phosphites

Tris(4-nonyl-phenyl) phosphite (TNPP) is a widely used antioxidant and stabilizer in the plastics and rubber industries. It is synthesized by the reaction of nonylphenol with phosphorus trichloride (B1173362) (PCl₃). researchgate.net In the case of this compound, three molecules of the phenol would react with one molecule of phosphorus trichloride, displacing the three chlorine atoms to form the trisubstituted phosphite ester. The reaction also produces hydrogen chloride (HCl) as a byproduct. researchgate.net

The reaction is typically carried out in the presence of a catalyst or an HCl scavenger, such as an amine base, to drive the reaction to completion. wikipedia.org The steric hindrance from the branched nonyl group of this compound can influence the rate of this substitution reaction. Studies on the synthesis of phosphite esters from sterically hindered phenols indicate that bulky substituents can slow down the reaction rate. researchgate.netnih.gov

The resulting TNPP, derived from this specific isomer, would possess a structure with three bulky nonylphenyl groups attached to a central phosphorus atom. This molecular architecture contributes to its function as an effective processing stabilizer, preventing the degradation of polymers.

Table 2: Reactants for the Synthesis of Tris(4-nonyl-phenyl) Phosphite

ReactantChemical FormulaRoleSource
This compoundC₁₅H₂₄OPhenolic precursor
Phosphorus TrichloridePCl₃Phosphorus source researchgate.net
Amine Base (optional)R₃NHCl scavenger/catalyst wikipedia.org

This table outlines the key reactants for the synthesis of TNPP. The specific reaction conditions can be optimized for the particular nonylphenol isomer.

While detailed spectroscopic data for TNPP derived specifically from this compound is not widely published, the general expectation for its ³¹P NMR spectrum would be a single resonance characteristic of a triaryl phosphite. For comparison, the ³¹P NMR spectrum of commercial TNPP (a mixture of isomers) shows signals in the region typical for such compounds. wikipedia.org

Chelation and Complexation Chemistry with Metal Ions

The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide anion, which can then act as a ligand to coordinate with metal ions. This ability to form metal complexes is the basis for some of its industrial applications, particularly as additives in polymers.

Barium and calcium salts of nonylphenols, for instance, are utilized as heat stabilizers for polyvinyl chloride (PVC). nih.gov These are essentially metal-phenolate complexes. The formation of these complexes involves the reaction of the nonylphenol with a metal salt or hydroxide. The bulky and lipophilic nonyl group of the this compound ligand would enhance the solubility of these metal complexes in the polymer matrix, which is crucial for their function as stabilizers.

Industrial and Technical Applications of 4 2,4 Dimethylheptan 2 Yl Phenol Excluding Prohibited Elements

Antioxidant Applications in Polymer Stabilization

The molecular structure of 4-(2,4-Dimethylheptan-2-yl)phenol, like other hindered phenols, makes it effective as an antioxidant, particularly in the stabilization of polymers. The phenolic hydroxyl group can donate a hydrogen atom to terminate the free-radical chain reactions that lead to polymer degradation from heat, light, and oxygen exposure. This process helps to preserve the mechanical and physical properties of the polymer over its service life. Related compounds such as 2,4-dimethylphenol (B51704) are utilized in the manufacturing of phenolic antioxidants for various industrial products. epa.gov Nonylphenols are specifically used in the production of antioxidants for plastics and rubber. wikipedia.org

Role as Lubricating Oil Additives

In the formulation of lubricating oils, nonylphenols serve a critical function. wikipedia.org The long, branched dimethylheptyl group imparts high solubility in hydrocarbon-based oils, ensuring the additive remains well-dispersed within the lubricant. Simultaneously, the phenolic portion of the molecule provides antioxidant properties, which protect the lubricating oil from thermal and oxidative breakdown at high temperatures. This helps to prevent the formation of sludge, varnish, and corrosive acids, thereby extending the life and performance of the lubricant and the machinery it protects. epa.gov

Chemical Functionality in Detergent, Emulsifier, and Solubilizer Formulations

The amphiphilic nature of this compound, possessing both a hydrophobic nine-carbon alkyl tail and a hydrophilic phenolic head, allows it to function as a surface-active agent. This structure enables it to act as an emulsifier, facilitating the mixing of immiscible liquids like oil and water, and as a solubilizer to help dissolve substances in a medium in which they are not normally soluble. wikipedia.org While it has these capabilities, its most significant role in this sector is as a chemical intermediate for creating more advanced surfactants. wikipedia.orgnih.gov

Use in the Production of Non-Ionic Surfactants (Nonylphenol Ethoxylates)

A primary industrial application of nonylphenol is as a precursor to non-ionic surfactants, specifically nonylphenol ethoxylates (NPEs). wikipedia.org This conversion is achieved through a process called ethoxylation, where nonylphenol is reacted with ethylene (B1197577) oxide in the presence of a basic catalyst. researchgate.netelchemy.com The resulting NPEs are highly effective surfactants used in a wide array of products, including:

Industrial and household detergents researchgate.net

Paints and coatings

Pesticide formulations wikipedia.org

Plastics and personal care products wikipedia.org

The length of the ethoxylate chain can be varied to control the surfactant's properties, such as its solubility and detergency, tailoring it for specific applications. researchgate.net

Application as Heat Stabilizers in Polyvinyl Chloride (PVC)

This compound and its derivatives play a role in the stabilization of polyvinyl chloride (PVC). Specifically, barium and calcium salts of nonylphenol are employed as heat stabilizers for PVC. wikipedia.org During thermal processing or exposure to heat, PVC can undergo dehydrochlorination, a degradation process that releases hydrochloric acid and leads to discoloration and loss of mechanical properties. researchgate.net Phenolic compounds can interrupt this degradation process, thereby enhancing the thermal stability of the PVC material. researchgate.netgoogle.com

Incorporation into Epoxy Resin Formulations

In North America, nonylphenol is widely used as a component in epoxy resin formulations. wikipedia.org It functions as a reactive diluent and modifier. Its addition to an epoxy system can reduce the viscosity of the resin, making it easier to process and apply. It also participates in the curing reaction, becoming integrated into the final polymer network and influencing properties such as flexibility and impact resistance.

Roles in Other Industrial Chemical Processes (e.g., as Intermediates, Chemical Reagents)

Beyond its direct applications, this compound is a versatile chemical intermediate. wikipedia.org The industrial synthesis of nonylphenol involves the alkylation of phenol (B47542) with a nonene mixture, making it a foundational building block for a variety of other chemicals. wikipedia.orgresearchgate.netelchemy.com It serves as a feedstock for products beyond NPEs and antioxidants, including certain fungicides, plasticizers, and rubber chemicals. epa.gov

Interactive Data Tables

Table 1: Summary of Industrial Applications of Nonylphenols

Application AreaSpecific FunctionMechanism of ActionKey Industries
Polymer Stabilization AntioxidantScavenges free radicals to prevent polymer degradation.Plastics, Rubber
Lubricants AdditiveProvides oil solubility (alkyl chain) and antioxidant protection (phenol group).Automotive, Industrial Machinery
Detergents & Emulsifiers Emulsifier, SolubilizerAmphiphilic structure reduces surface tension between liquids.Cleaning Products, Industrial Processing
Surfactant Production Chemical PrecursorReacted with ethylene oxide to form nonylphenol ethoxylates (NPEs).Chemicals, Cleaning, Agriculture
PVC Manufacturing Heat StabilizerSalts of nonylphenol prevent thermal degradation (dehydrochlorination).Construction, Automotive
Epoxy Resins Reactive Diluent, ModifierReduces viscosity and modifies final polymer properties.Adhesives, Coatings, Composites
Chemical Synthesis Intermediate, ReagentServes as a building block for various organic compounds.Chemical Manufacturing

An in-depth examination of the environmental presence and movement of the chemical compound this compound reveals a complex interplay of industrial sources and environmental transformation processes. As an isomer of nonylphenol, its environmental pathway is intrinsically linked to the production and degradation of a broader class of chemical substances.

Advanced Analytical Methodologies for 4 2,4 Dimethylheptan 2 Yl Phenol

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography is the cornerstone for the analysis of 4-nonylphenol isomers. The complexity of technical NP mixtures, which can contain over 100 isomers, necessitates high-resolution separation techniques to distinguish 4-(2,4-dimethylheptan-2-yl)phenol from other co-eluting compounds.

High-Performance Liquid Chromatography (HPLC) for Isomer Fractionation

High-Performance Liquid Chromatography (HPLC) serves as a valuable tool in the analysis of 4-nonylphenol isomers, primarily for fractionation rather than complete separation of all individual isomers. researchgate.net Due to the structural similarity of the many branched isomers, achieving baseline separation of every single component in a technical mixture by HPLC is exceedingly difficult. However, HPLC is effective for separating groups of isomers, for instance, by using graphitic carbon columns which can separate nonylphenol isomers from some of their polyethoxylate derivatives. semanticscholar.org This fractionation capability is particularly useful as a sample preparation or clean-up step, where fractions containing groups of isomers can be collected for subsequent, more detailed analysis by higher-resolution techniques like GC-MS or GCxGC-MS.

Multi-Dimensional Chromatographic Approaches

The immense complexity of nonylphenol isomer mixtures often exceeds the peak capacity of conventional one-dimensional gas chromatography. mdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a superior analytical tool for this challenge. tandfonline.comsemanticscholar.org In GC×GC, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. researchgate.net This results in a two-dimensional separation with significantly enhanced resolving power. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOF-MS can separate and tentatively identify a vast number of components from a technical mixture. tandfonline.comresearchgate.net Studies have shown the ability of this technique to separate over 100 components of nonylphenol from technical mixtures, providing a highly detailed profile of the isomeric composition. semanticscholar.org This powerful approach is essential for distinguishing specific isomers and understanding the varying isomer distributions in different commercial products and environmental samples. tandfonline.comresearchgate.net

Spectroscopic Characterization Techniques

While chromatographic techniques are essential for separating the isomers of 4-nonylphenol, spectroscopic methods are indispensable for the unequivocal structural elucidation of these compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are crucial for confirming the identity of individual isomers, especially for the synthesis of pure analytical standards.

A study involving the separation of a commercial nonylphenol reagent into 14 distinct fractions utilized NMR spectroscopy to identify the major components in each fraction. researchgate.net This allowed for the characterization of eleven different structural isomers of 4-nonylphenol. researchgate.net Similarly, coupling high-resolution gas chromatography with FTIR (GC-FTIR) provides an unequivocal confirmation of phenolic substitution patterns. oup.com The infrared fingerprint region, in particular, allows for the clear distinction between ortho- and para-substituted phenols. oup.comoup.com These spectroscopic techniques provide the definitive structural information needed to validate the identity of peaks separated by chromatography, ensuring accurate isomer-specific analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds, including the stereochemistry of chiral centers. For this compound, which contains chiral carbons, NMR is instrumental in distinguishing between different stereoisomers.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shifts, coupling constants (J-values), and signal multiplicities are sensitive to the spatial arrangement of atoms. For instance, the protons and carbons near the chiral centers at positions 2 and 4 of the heptyl chain would exhibit distinct signals for different diastereomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The presence of the hydroxyl (-OH) group on the phenol (B47542) ring is typically identified by a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic ring gives rise to several characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region can also help determine the substitution pattern of the aromatic ring.

The aliphatic dimethylheptan side chain will show strong C-H stretching vibrations in the 2850-2960 cm⁻¹ range and C-H bending vibrations between 1365 and 1480 cm⁻¹. docbrown.info The absence of other characteristic functional group bands in the spectrum helps to confirm the purity of the compound. docbrown.info

Table 1: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch 3200-3600 (broad)
Aromatic C-H C-H Stretch 3000-3100
Aliphatic C-H C-H Stretch 2850-2960
Aromatic C=C C=C Stretch 1450-1600

Isotope Dilution Mass Spectrometry (IDMS) for Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for the quantitative analysis of chemical compounds. It is considered a primary reference method by metrological institutes. nih.gov The technique involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the unlabeled (native) analyte to the labeled internal standard is then measured by mass spectrometry.

Because the labeled internal standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and analysis, thus compensating for any sample loss or matrix effects. This results in highly reliable and accurate quantification. For the analysis of this compound, a stable isotope-labeled version, such as one containing Carbon-13 (¹³C) or Deuterium (²H), would be synthesized and used as the internal standard.

This methodology has been successfully applied to the quantification of other endocrine-disrupting alkylphenols like 4-octylphenol and 4-nonylphenol in complex matrices such as vegetable oils. nih.govresearchgate.net A similar approach, combining IDMS with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), would provide the highest level of accuracy for the quantification of this compound in environmental and industrial samples.

Development and Validation of Internal Standards for Quantitative Analysis

The development and validation of a suitable internal standard (IS) are critical for achieving accurate and reliable results in quantitative analysis, particularly when using chromatographic techniques. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. For mass spectrometry, an isotopically labeled version of the analyte is the gold standard for an internal standard.

In cases where a stable isotope-labeled standard for this compound is not available, a structurally similar compound can be used. Research on the analysis of 4-nonylphenol has demonstrated the successful synthesis and application of a new branched monoalkylphenol, 4-(2,6-dimethylhept-3-yl)phenol, as an internal standard. nih.govresearchgate.net This compound, being an isomer of nonylphenol, exhibits similar physicochemical properties and chromatographic behavior, leading to improved accuracy in quantification, especially in complex matrices like wastewater. nih.gov

The validation of an internal standard involves assessing its stability, purity, and co-elution (in chromatography) with the analyte. The response factor of the analyte relative to the internal standard should be consistent across a range of concentrations. For this compound, a synthetic isomer or a closely related alkylphenol could be developed and validated as an effective internal standard for routine quantitative analysis.

Sample Preparation and Extraction Methods from Diverse Environmental and Industrial Matrices

The effective extraction and pre-concentration of this compound from complex environmental and industrial samples is a crucial step prior to instrumental analysis. The choice of extraction method depends on the nature of the sample matrix (e.g., water, soil, sediment, industrial effluent) and the concentration of the analyte.

Solid Phase Extraction (SPE) is a widely used and efficient technique for the extraction and clean-up of phenolic compounds from aqueous samples. mdpi.commdpi.com The method involves passing the liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of an appropriate solvent.

For phenolic compounds like this compound, various sorbent materials can be used, including:

Polymeric Sorbents: These are often preferred due to their high capacity and stability over a wide pH range.

Modified Silica: Sorbents like C18-bonded silica are effective for retaining nonpolar compounds from aqueous matrices.

Molecularly Imprinted Polymers (MIPs): These highly selective sorbents can be synthesized to have specific recognition sites for a target analyte or a class of related compounds, such as phenols. nih.gov

SPE offers several advantages, including high recovery rates, reduced solvent consumption compared to traditional methods, and the potential for automation. mdpi.com The selection of the appropriate sorbent, conditioning, washing, and elution solvents are critical parameters that need to be optimized for a specific application.

Liquid-Liquid Extraction (LLE) is a conventional and robust method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For the extraction of moderately nonpolar compounds like this compound from aqueous industrial wastewater, LLE can be highly effective. researchgate.net

The selection of the organic solvent is crucial and is based on its polarity, density, and affinity for the target analyte. Solvents that have been successfully used for the extraction of phenols from wastewater include diethylene glycol, which has shown high selectivity and distribution coefficients. researchgate.net

The efficiency of LLE can be influenced by several factors, including the solvent-to-sample volume ratio, pH of the aqueous phase (which affects the ionization state of the phenol), mixing time, and temperature. ecoxtract.com While effective, traditional LLE can be solvent and labor-intensive. Modern variations, such as dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent consumption and improve extraction efficiency.

Table 2: Comparison of SPE and LLE for Phenol Extraction

Feature Solid Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample. Partitioning between two immiscible liquid phases.
Solvent Consumption Generally low. Can be high, though microextraction techniques exist.
Selectivity Can be very high, especially with MIPs. nih.gov Depends on the choice of solvent.
Automation Easily automated. More difficult to automate.

| Common Matrices | Environmental waters, biological fluids. mdpi.commdpi.com | Industrial wastewater, oily samples. researchgate.net |

Microextraction Techniques (e.g., Hollow Fiber Liquid Phase Microextraction)

Hollow Fiber Liquid Phase Microextraction (HF-LPME) represents a significant advancement in sample preparation, offering a miniaturized and efficient alternative to traditional extraction methods for the analysis of this compound. This technique is a form of liquid-liquid microextraction where a small volume of organic solvent is immobilized within the pores of a porous, hydrophobic hollow fiber, which serves as a supported liquid membrane (SLM). The analyte of interest is extracted from an aqueous sample (donor phase) through the SLM and into an acceptor phase contained within the lumen of the hollow fiber.

The process is governed by the principles of liquid-liquid extraction, where the partitioning of this compound between the aqueous sample, the organic solvent in the SLM, and the acceptor phase is driven by concentration gradients. For phenolic compounds like this compound, a three-phase HF-LPME system is often employed. In this setup, the aqueous sample is acidified to suppress the ionization of the phenolic hydroxyl group, thereby increasing its hydrophobicity and facilitating its transfer into the organic SLM. The acceptor phase within the hollow fiber is typically an alkaline solution, which ionizes the phenol, effectively trapping it and preventing its diffusion back into the SLM. This mechanism allows for high enrichment factors.

Key parameters that are optimized to achieve high extraction efficiency and sensitivity include the choice of organic solvent for the SLM, the pH of both the donor and acceptor phases, extraction time, stirring speed, and the potential addition of salt to the sample to enhance partitioning. nih.gov For alkylphenols, solvents such as dihexyl ether or 1-octanol have been successfully used. researchgate.netnih.gov

Following extraction, the acceptor solution is withdrawn from the hollow fiber and can be directly analyzed by various analytical instruments, most commonly High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step. nih.gov The derivatization, often with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), is necessary for GC analysis to increase the volatility and thermal stability of the phenolic compound. nih.gov

Research on alkylphenols has demonstrated the effectiveness of HF-LPME, showcasing high enrichment factors, low limits of detection, and good reproducibility. nih.govresearchgate.net These studies provide a strong basis for the application of this technique to the analysis of this compound in various matrices, particularly in environmental water samples where it may be present at trace levels.

Research Findings for Structurally Similar Alkylphenols using HF-LPME

While specific studies on this compound using HF-LPME are not prevalent, extensive research on other alkylphenols provides valuable insights into the expected performance of the method. The data presented in the following table is a synthesis of findings from studies on various alkylphenols and serves as a representative example of the analytical figures of merit that can be anticipated.

ParameterTypical Value/RangeAnalytical TechniqueReference Compound(s)
Enrichment Factor30 - 700HPLCtert-Butylphenol, sec-Butylphenol researchgate.net
Enrichment FactorUp to 162GC-MSAlkylphenols nih.gov
Limit of Detection (LOD)140 - 290 pg/mLHPLCtert-Butylphenol, sec-Butylphenol researchgate.net
Limit of Detection (LOD)0.005 - 0.015 µg/LGC-MSAlkylphenols nih.gov
Reproducibility (RSD%)5.9 - 13.9%GC-MSAlkylphenols nih.gov
Linearity (r²)> 0.995GC-MSAlkylphenols nih.gov

The data illustrates that HF-LPME coupled with modern analytical instrumentation is a highly effective and sensitive method for the determination of trace levels of alkylphenols. The high enrichment factors allow for the detection of these compounds at environmentally relevant concentrations. nih.govresearchgate.net The reproducibility, expressed as the relative standard deviation (RSD), is well within acceptable limits for trace analysis. nih.gov

Future Research Directions in 4 2,4 Dimethylheptan 2 Yl Phenol Chemistry

Development of Greener and More Selective Synthetic Routes for Individual Isomers

The commercial production of nonylphenol results in a highly complex mixture of isomers, making it challenging to study the specific biological and environmental effects of any single constituent like 4-(2,4-dimethylheptan-2-yl)phenol. A significant hurdle in this area is the lack of commercially available, pure individual isomers for use as analytical standards and in toxicological studies.

Future research will need to prioritize the development of synthetic methodologies that are not only selective for specific isomers but are also environmentally benign. Traditional synthesis methods, such as the Friedel-Crafts alkylation of phenols, often employ harsh catalysts and produce significant waste. The demand for greener alternatives is driving research towards:

Catalyst Innovation: The exploration of solid acid catalysts, zeolites, and enzyme-based catalysts could lead to more selective and reusable systems for the alkylation of phenol (B47542), minimizing the production of unwanted isomers and reducing hazardous waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future synthetic strategies will likely focus on addition reactions and other high-atom-economy transformations.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the nonyl side chain and the phenol ring could significantly improve the sustainability profile of these compounds.

The synthesis of a range of 28 differently branched nonylphenol isomers has been reported for biological and environmental studies, highlighting the complexity and importance of obtaining individual isomers. nih.gov These efforts, however, often involve multi-step processes. Future work should aim to simplify these routes while adhering to the principles of green chemistry.

Comprehensive Elucidation of Environmental Transformation Pathways and Products

Once released into the environment, this compound, along with other nonylphenol isomers, can undergo various transformation processes, including biodegradation and photodegradation. Understanding these pathways and the resulting transformation products is crucial for a complete environmental risk assessment.

Current research indicates that the structure of the alkyl side chain significantly influences the rate and mechanism of degradation. For instance, studies on biosolids composting have shown that nonylphenol isomers with different branching structures are transformed at different rates. nih.gov Isomers with a more branched structure, particularly at the alpha-carbon, tend to be more resistant to degradation. nih.govescholarship.org

Future research should focus on:

Isomer-Specific Degradation Studies: Conducting detailed laboratory and field studies to map the specific degradation pathways of this compound in various environmental compartments, such as soil, sediment, and water.

Identification of Transformation Products: Utilizing advanced analytical techniques to identify the chemical structures of the metabolites and degradation products formed. These transformation products may have their own toxicological profiles that differ from the parent compound.

Influence of Environmental Conditions: Investigating how factors such as microbial community composition, oxygen levels, pH, and the presence of other organic matter affect the transformation of this specific isomer.

A deeper understanding of these processes will allow for more accurate modeling of the environmental fate of this compound and the development of more effective remediation strategies.

Advancement of Ultra-Trace Isomer-Specific Analytical Techniques for Complex Samples

The accurate quantification of individual nonylphenol isomers like this compound in complex environmental and biological matrices is a significant analytical challenge. nih.gov The co-elution of numerous isomers in chromatographic analyses often leads to an overestimation or misidentification of specific compounds.

The development of more sophisticated analytical methods is a critical area for future research. Key advancements are expected in:

High-Resolution Chromatography: The use of comprehensive two-dimensional gas chromatography (GC×GC) has shown promise in separating complex mixtures of nonylphenol isomers. tandfonline.com Further development of column chemistries and separation conditions will be essential for resolving an even greater number of isomers.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the mass accuracy needed to distinguish between isomers and to identify unknown transformation products. Coupling HRMS with advanced chromatographic techniques will be a powerful tool for future studies.

Novel Internal Standards: The synthesis of isotopically labeled internal standards for specific branched nonylphenol isomers is crucial for accurate quantification. sigmaaldrich.com Future work should focus on developing a wider range of these standards to cover the most environmentally relevant isomers, including this compound.

Miniaturized Sample Preparation: The advancement of miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), will enable faster and more environmentally friendly analysis of trace levels of nonylphenol isomers in various samples. dphen1.com

These analytical advancements will be instrumental in providing a more accurate picture of the environmental distribution and human exposure to specific nonylphenol isomers.

Exploration of Novel and Sustainable Industrial Applications Beyond Current Uses

While much of the focus on this compound and other nonylphenols has been on their role as environmental contaminants, exploring potential high-value, low-volume applications could lead to more sustainable practices. This involves moving away from their use in high-volume dispersive applications like surfactants and towards more specialized uses where their unique properties can be harnessed.

Future research could investigate the following areas:

Polymer Chemistry: Phenolic compounds are well-known as antioxidants and building blocks for polymers. Investigating the use of specific nonylphenol isomers as monomers or additives in specialty polymers could lead to materials with unique thermal or mechanical properties. A focus on creating recyclable or biodegradable polymers would align with sustainability goals.

Specialty Chemicals: The branched alkyl chain of this compound could impart specific solubility or reactivity properties that may be useful in the synthesis of other high-value chemicals, such as pharmaceutical intermediates or components of advanced coatings.

Biologically Active Molecules: While the endocrine-disrupting activity of nonylphenols is a concern, a deeper understanding of the structure-activity relationship could potentially lead to the design of related molecules with beneficial biological activities, such as targeted therapeutic agents. Any such exploration would need to be coupled with rigorous toxicological testing to ensure safety.

A critical aspect of this research will be to ensure that any new applications are non-dispersive and that the lifecycle of the product is managed to prevent environmental release.

Enhanced Integration of Computational Chemistry for Predictive Modeling of Chemical Behavior

The sheer number of possible nonylphenol isomers makes it impractical to experimentally determine the properties and behavior of each one. Computational chemistry offers a powerful in-silico approach to predict the characteristics of these compounds, thereby guiding and prioritizing experimental research.

Future research should increasingly integrate computational modeling to:

Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) for a wide range of isomers, including this compound.

Forecast Environmental Fate: Computational models can be used to predict the likely environmental partitioning and degradation pathways of specific isomers. This can help to identify which isomers are likely to be most persistent or to form the most hazardous transformation products.

Elucidate Toxicological Mechanisms: Molecular docking and other computational toxicology methods can be employed to predict the binding affinity of different nonylphenol isomers to cellular receptors, such as the estrogen receptor. This can help to explain the observed differences in endocrine-disrupting potency among isomers and to predict the potential toxicity of unstudied isomers.

Aid in Analytical Method Development: Computational models can predict chromatographic retention times and mass spectral fragmentation patterns, which can aid in the identification of isomers in complex mixtures.

By providing a theoretical framework to understand the behavior of this compound and its related isomers, computational chemistry will be an indispensable tool for advancing research in a more efficient and targeted manner.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 4-(2,4-Dimethylheptan-2-yl)phenol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via alkylation of phenol precursors with branched alkyl halides under reflux conditions. Key factors include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution .
  • Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation .
  • Purification : Distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Data Note : Yield optimization requires monitoring by TLC or GC-MS to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identify phenolic O-H stretches (~3200–3500 cm⁻¹) and alkyl C-H vibrations (2850–2960 cm⁻¹) .
  • NMR : Use ¹H NMR to resolve alkyl chain branching (δ 0.8–1.5 ppm for methyl groups) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms quaternary carbons in the branched chain .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How does the branched alkyl substituent influence the compound’s reactivity in oxidation or substitution reactions?

  • Methodology :

  • Oxidation Studies : Treat with KMnO₄/H₂SO₄ to assess formation of ketones or carboxylic acids. Steric hindrance from the 2,4-dimethylheptanyl group may slow oxidation rates .
  • Substitution Reactions : React with electrophiles (e.g., NO₂⁺) under acidic conditions. Monitor regioselectivity via HPLC or NMR to determine para/meta substitution preferences .
    • Data Contradiction : Conflicting reports on oxidation stability may arise from varying solvent polarity or catalyst loadings .

Q. What computational models predict the compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry using Gaussian09 to calculate dipole moments and HOMO-LUMO gaps .
  • QSPR Models : Train neural networks on datasets of alkylphenols to correlate branching index with hydrophobicity (logP) .
    • Validation : Compare predicted vs. experimental HPLC retention times in reverse-phase systems .

Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation)?

  • Methodology :

  • Calorimetry : Use bomb calorimetry to measure ΔHf, ensuring purity >99% (via recrystallization or preparative HPLC) .
  • Benchmarking : Cross-reference with analogous compounds (e.g., 4-tert-octylphenol) to identify outliers in datasets .

Q. What strategies optimize the compound’s stability in long-term storage for toxicological studies?

  • Methodology :

  • Degradation Analysis : Accelerated aging under UV light or elevated temperature, monitored by GC-MS to detect decomposition products (e.g., quinones) .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1% w/w and store in amber vials under nitrogen .

Q. How does the compound interact with indoor surfaces (e.g., polymers, glass) in environmental studies?

  • Methodology :

  • Adsorption Experiments : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or PVC surfaces .
  • Microspectroscopy : Confocal Raman imaging to map surface-bound residues and assess desorption thresholds .

Experimental Design Considerations

Designing a protocol for assessing estrogenic activity of this compound:

  • Methodology :

  • In Vitro Assays : Use ERα/β reporter gene assays (e.g., MCF-7 cells) with 17β-estradiol as a positive control.
  • Dose-Response : Test 0.1–100 µM concentrations, accounting for potential cytotoxicity via MTT assays .
    • Data Interpretation : Normalize results to alkylphenol benchmarks (e.g., 4-nonylphenol) to contextualize potency .

Q. How to validate synthetic intermediates during multi-step synthesis?

  • Methodology :

  • Inline Analytics : Implement ReactIR for real-time monitoring of key intermediates (e.g., phenolic ethers) .
  • Isolation Protocols : Use flash chromatography with UV detection at 254 nm to isolate unstable intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Dimethylheptan-2-yl)phenol
Reactant of Route 2
4-(2,4-Dimethylheptan-2-yl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.